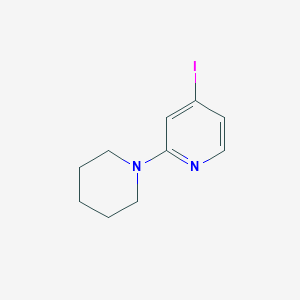

4-Iodo-2-(1-piperidinyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFRXHNATRZWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Iodo 2 1 Piperidinyl Pyridine

Strategies for Pyridine (B92270) Core Functionalization

The introduction of substituents onto a pyridine ring requires careful consideration of the ring's electronic properties. The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6-positions, which influences the regioselectivity of various reactions.

Regioselective Iodination Approaches for Pyridine Rings

Direct iodination of an unsubstituted pyridine ring can be challenging and often leads to a mixture of products. However, several methods have been developed to achieve regioselective iodination.

One effective strategy for producing 4-iodopyridine (B57791) involves a diazotization-Sandmeyer reaction starting from 4-aminopyridine. tandfonline.comchempanda.com This multi-step process first converts the amino group into a diazonium salt, which is then displaced by an iodide ion. One-step methods have also been developed, for instance, to synthesize 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via diazotization. google.com

Direct C-H iodination of pyridines has also been explored. Radical-based protocols have been developed that can lead to iodination at the C3 and C5 positions. rsc.org For specific applications, hypervalent iodine(III) reagents in aqueous media have been shown to facilitate regioselective C-H halogenation of certain nitrogen-containing heterocycles. rsc.org The choice of iodination strategy often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring.

Table 1: Selected Methods for Regioselective Iodination of Pyridine Derivatives

| Starting Material | Reagents | Product | Key Features |

| 4-Aminopyridine | 1. NaNO₂, H₂SO₄2. KI | 4-Iodopyridine | Good yield via diazotization-Sandmeyer reaction. tandfonline.comchempanda.com |

| 3,5-Dibromo-4-aminopyridine | NaNO₂, H₂SO₄, Diazotization-iodination reagent | 3,5-Dibromo-4-iodopyridine | One-step process with high yield and selectivity. google.com |

| Pyridine | K₂S₂O₈, NaI, MnSO₄ | C3 and C5-iodinated pyridines | Radical-based direct C-H functionalization. rsc.org |

Nucleophilic Amination Routes for 2-Substituted Pyridines

The introduction of the piperidine (B6355638) moiety at the 2-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a good leaving group at the 2-position, such as a halogen, is displaced by the nucleophilic piperidine.

2-Halopyridines, particularly 2-chloro- and 2-bromopyridine, are common substrates for this transformation. wikipedia.orgresearchgate.net The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2-position towards nucleophilic attack. The reaction of 2-chloropyridine (B119429) with secondary amines like piperidine can proceed in the presence of a base to yield the corresponding 2-aminopyridine (B139424) derivative. researchgate.net Such substitutions are often straightforward when the leaving group is at the 2- or 4-position. stackexchange.com The synthesis of 2-(1-piperidinyl)pyrimidine, a related heterocyclic compound, has been achieved by reacting 2-chloropyrimidine (B141910) with piperazine, demonstrating the viability of this approach. researchgate.netchemicalbook.com

For the synthesis of the title compound, a plausible route would involve the reaction of a 2,4-dihalopyridine (e.g., 2-chloro-4-iodopyridine) with piperidine, where the greater lability of the halogen at the 2-position would lead to the desired product.

Construction and Incorporation of the Piperidine Moiety

Piperidine and its derivatives are ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.net Consequently, a vast array of synthetic methods for their construction has been developed. These methods can be broadly categorized into reductive amination, cyclization/cycloaddition, and dearomatization-hydrogenation protocols.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of cyclic amines, including piperidines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Intramolecular reductive amination is a particularly effective strategy for constructing the piperidine ring. This approach involves a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to one), which then cyclizes and is reduced to form the piperidine. For instance, polyhydroxypiperidine iminosugars can be synthesized from carbohydrates through intramolecular reductive amination. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids has also been shown to be an effective method for preparing piperidines. nih.gov

Table 2: Examples of Reductive Amination for Piperidine Synthesis

| Reaction Type | Precursor Type | Key Features |

| Intramolecular | Carbohydrate derivatives | Synthesis of complex polyhydroxypiperidines. researchgate.net |

| Intramolecular | ω-Amino fatty acids | Iron-catalyzed cyclization to form piperidinones, then reduction. nih.gov |

| Intermolecular | Aldehydes/Ketones and Amines | A fundamental method for C-N bond formation, often used in multi-component reactions. nih.gov |

Cyclization and Cycloaddition Methodologies for Piperidine Ring Assembly

The piperidine ring can be efficiently assembled through various cyclization and cycloaddition reactions. These methods often provide a high degree of stereochemical control.

The Diels-Alder reaction is a classic and powerful tool for the construction of six-membered rings. Aza-Diels-Alder reactions, where an imine acts as the dienophile, can be used to form piperidine derivatives. rsc.org For example, the [4+2] cycloaddition of N-alkenyl iminium ions with alkenes can produce highly substituted piperidines. thieme-connect.com This approach has been used for the stereoselective synthesis of polysubstituted piperidines from N-protected 2-methyl-1,2-dihydropyridine. nih.gov

Other cyclization strategies include radical-mediated cyclizations and intramolecular hydroamination. For instance, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes provides a regioselective route to six-membered N-heterocycles. nih.gov One-pot cyclization/reduction cascades of halogenated amides have also been developed to synthesize piperidines. nih.govnih.gov

Dearomatization-Hydrogenation Protocols for Pyridine to Piperidine Conversion

The catalytic hydrogenation of pyridines is one of the most direct and widely used methods for the synthesis of piperidines. researchgate.net This approach benefits from the ready availability of a wide range of substituted pyridine precursors.

Various catalytic systems have been developed for this transformation, often requiring specific conditions to achieve high yields and selectivity. Noble metal catalysts such as rhodium, ruthenium, and palladium are commonly employed. rsc.orggoogle.com For example, a commercially available rhodium oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various unprotected pyridines under mild conditions. rsc.orgrsc.orgresearchgate.net Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated as an energy-efficient method. nih.govacs.org

In addition to direct hydrogenation, dearomatization strategies followed by functionalization or reduction are also prevalent. Arenophile-mediated dearomatization can introduce heteroatom functionalities without prior substrate activation. nih.govnih.gov Furthermore, chemo-enzymatic approaches have emerged, combining chemical synthesis with biocatalysis to achieve asymmetric dearomatization of activated pyridines, leading to stereochemically defined piperidines. acs.orgmdpi.com

Table 3: Selected Dearomatization-Hydrogenation Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Features |

| Catalytic Hydrogenation | Rhodium oxide (Rh₂O₃) | Effective for a wide range of unprotected pyridines under mild conditions. rsc.orgrsc.orgresearchgate.net |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Energy-efficient process at ambient temperature and pressure. nih.govacs.org |

| Ionic Hydrogenation | Iridium(III) complex | Robust and selective for a broad range of multi-substituted piperidines. chemrxiv.org |

| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase | Stereoselective one-pot cascade for the synthesis of chiral piperidines. acs.orgmdpi.com |

| Oxidative Dearomatization | Arenophile-mediated | Allows for direct introduction of heteroatom functionalities. nih.govnih.gov |

Convergent Synthesis Approaches to the 4-Iodo-2-(1-piperidinyl)pyridine Scaffold

Convergent synthesis represents a highly efficient strategy for the assembly of complex molecules. In this approach, separate fragments of the target molecule are synthesized independently and then joined together in the final stages. For the this compound scaffold, a theoretical convergent approach would involve the preparation of two key intermediates: a 2-(1-piperidinyl)pyridine unit and a suitable iodine-containing synthon.

One plausible convergent route could involve a transition metal-catalyzed cross-coupling reaction. For instance, a 2-(1-piperidinyl)pyridine derivative functionalized with a boronic acid or a stannane (B1208499) group could be synthesized separately. This fragment would then be coupled with an iodinating agent or a pre-functionalized iodine-containing component under conditions such as those used in Suzuki or Stille couplings. This method allows for the late-stage introduction of the iodine atom, which can be advantageous for creating libraries of analogues. However, linear syntheses are more commonly employed for this type of structure due to the ready availability of starting materials.

Modern Synthetic Techniques in Compound Preparation

The preparation of this compound benefits significantly from modern synthetic methods that have revolutionized the construction of carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds. These techniques often provide milder reaction conditions, greater functional group tolerance, and improved yields compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for C-N and C-I Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N and C-I bonds with high efficiency. youtube.comchemrxiv.org The most probable and direct synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine precursor, often facilitated by a transition metal catalyst.

A common starting material for such a synthesis would be 2-chloro-4-iodopyridine (B15674) or 2,4-dichloropyridine (B17371). In the case of 2-chloro-4-iodopyridine, the greater lability of the chlorine atom at the 2-position allows for its selective displacement by piperidine. This transformation is typically achieved using palladium or copper catalysts in what is known as the Buchwald-Hartwig amination or an Ullmann-type condensation. These reactions involve the oxidative addition of the metal catalyst to the C-Cl bond, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. chemrxiv.org

If starting from 2,4-dichloropyridine, the piperidine would first be introduced at the 2-position under catalytic conditions. The remaining chlorine at the 4-position could then be converted to the iodo group through a Finkelstein-type halogen exchange reaction or other iodination protocols.

Table 1: Representative Conditions for Transition Metal-Catalyzed Amination

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-120 | 85-95 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | 70-90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 80-95 |

Note: This table presents typical conditions for Buchwald-Hartwig and Ullmann-type aminations of chloro-pyridines and is illustrative for the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purer products. nih.govorganic-chemistry.orgmdpi.com This technology is particularly effective for reactions like the nucleophilic substitution required to synthesize this compound.

In a typical procedure, the mixture of 2-chloro-4-iodopyridine, piperidine, a catalyst, and a base in a suitable solvent is subjected to microwave heating in a sealed vessel. bioorganica.org.ua The rapid and uniform heating provided by microwaves enhances the reaction rate significantly compared to conventional oil-bath heating. organic-chemistry.org This efficiency makes microwave synthesis highly suitable for rapid library synthesis and process optimization in medicinal chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Typical Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 12-24 hours | 75 | nih.gov |

| Microwave Irradiation | 10-30 minutes | 92 | nih.govtsinghua.edu.cn |

Note: Data is representative of the advantages of microwave-assisted synthesis for related heterocyclic preparations.

Metal-Free and Organocatalytic Methodologies

While transition metals are highly effective, there is growing interest in developing metal-free and organocatalytic methods to avoid potential metal contamination in the final product. For the synthesis of this compound, a metal-free nucleophilic aromatic substitution can be performed, although it may require more forcing conditions, such as high temperatures and pressures, particularly if the leaving group is not highly activated.

Organocatalysis offers an alternative approach to pyridine functionalization. nih.gov For instance, certain organocatalysts can activate the pyridine ring or the nucleophile to facilitate C-N bond formation. A photochemical organocatalytic method has been reported for the functionalization of pyridines, which proceeds via pyridinyl radicals under acidic conditions using a dithiophosphoric acid catalyst. nih.govacs.org While not a direct synthesis of the title compound, these emerging methodologies highlight the potential for future metal-free synthetic routes. The classic Chichibabin reaction, which involves the amination of a pyridine ring with sodium amide, is a well-known metal-free method, though it typically directs substitution to the 2- and 6-positions and requires the absence of sensitive functional groups. youtube.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov The synthesis of this compound can be made more environmentally friendly through several strategies.

One key aspect is the use of greener solvents or even solvent-free conditions. researchgate.net Microwave-assisted synthesis, for example, can often be performed with reduced solvent volumes or under solvent-free conditions, which minimizes waste. bioorganica.org.uarasayanjournal.co.in The choice of catalyst is also crucial. Utilizing catalysts based on earth-abundant and less toxic metals is preferred. Furthermore, developing catalytic systems with high turnover numbers allows for lower catalyst loadings, reducing cost and environmental impact.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are a hallmark of green chemistry as they reduce the number of synthetic steps and purification procedures. nih.govresearchgate.net While a direct MCR for this compound is not standard, the development of such a process would represent a significant advancement in its green synthesis. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Iodo 2 1 Piperidinyl Pyridine

Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Ring

The pyridine ring in 4-Iodo-2-(1-piperidinyl)pyridine exhibits distinct reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.

Regioselectivity in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are regioselective, favoring attack at the positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.comyoutube.comvaia.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable situation compared to the charge being on a carbon atom, which occurs with attack at the C3 or C5 position. stackexchange.com

In the case of this compound, the presence of the iodo group at the 4-position and the piperidinyl group at the 2-position further influences the reactivity. While the piperidinyl group is an electron-donating group, the pyridine nitrogen's inherent electron deficiency still directs nucleophilic attack to the 2- and 4-positions. stackexchange.comyoutube.com The outcome of a nucleophilic substitution on this compound would depend on the reaction conditions and the nature of the incoming nucleophile, potentially leading to the displacement of the iodo group.

It is important to note that the typical leaving group order in SNAr reactions is F > Cl ≈ Br > I. nih.gov However, in some instances involving N-methylpyridinium ions, this order is not observed, and the reaction mechanism involves a rate-determining deprotonation step. nih.gov

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The aryl iodide moiety at the 4-position of the pyridine ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions through various cross-coupling methodologies. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition to palladium(0), which is often the rate-determining step in many cross-coupling catalytic cycles. libretexts.org This higher reactivity allows for milder reaction conditions and can lead to selective transformations in the presence of other less reactive halides. libretexts.orgwikipedia.org

Palladium-Catalyzed Transformations of the Iodo Substituent

The iodo substituent in this compound serves as a versatile handle for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is widely used due to the commercial availability and stability of boronic acids and their derivatives, as well as the generally mild reaction conditions. researchgate.netnih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable organoboron reagent in the presence of a palladium catalyst and a base to yield a 4-aryl- or 4-vinyl-2-(1-piperidinyl)pyridine derivative. The reactivity of aryl iodides makes them excellent substrates for this transformation.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-(1-piperidinyl)pyridine | Good to Excellent | researchgate.net |

| This compound | Vinylboronic acid/ester | PdCl₂(dppf) / Base | 4-Vinyl-2-(1-piperidinyl)pyridine | Varies | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would lead to the formation of a 4-amino-2-(1-piperidinyl)pyridine derivative. The choice of palladium catalyst and ligand is crucial for the success of this transformation and can influence the scope of the amine coupling partner. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | N-Substituted-4-amino-2-(1-piperidinyl)pyridine | Varies | wikipedia.orgresearchgate.net |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would provide a direct route to 4-alkynyl-2-(1-piperidinyl)pyridine derivatives. The high reactivity of the aryl iodide ensures efficient coupling under mild conditions. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 4-Alkynyl-2-(1-piperidinyl)pyridine | Good to Excellent | wikipedia.orgorganic-chemistry.org |

| This compound | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl / Base (Copper-free) | 4-Alkynyl-2-(1-piperidinyl)pyridine | High | nih.gov |

Reactivity and Derivatization of the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in this compound is a tertiary amine, which typically exhibits nucleophilic properties. However, its reactivity is modulated by its attachment to the C-2 position of the pyridine ring. This linkage creates a sterically hindered environment and influences the nitrogen's electron density.

In principle, the lone pair of electrons on the piperidine nitrogen is available for reactions with electrophiles. However, in the context of the entire molecule, the pyridine ring nitrogen is generally more susceptible to electrophilic attack, such as quaternization, due to its greater accessibility and electronic nature. Studies on the quaternization of various pyridine derivatives show that reactions with alkyl halides readily form pyridinium (B92312) salts. For instance, reactions of pyridine with electrophiles like methyl iodide or 2-bromo-4'-nitroacetophenone (B1207750) proceed efficiently, often enhanced by microwave irradiation, to yield the corresponding N-alkylpyridinium salts.

While direct experimental data on the derivatization of the piperidine nitrogen in this compound is not extensively documented in publicly available literature, inferences can be drawn from related N-(pyridin-2-yl)piperidine systems. In these analogous structures, the piperidine nitrogen is significantly less reactive than the pyridine nitrogen. Derivatization at the piperidine nitrogen, such as N-alkylation, would typically require forcing conditions or the use of highly reactive alkylating agents. Standard procedures for N-alkylation of piperidines involve reagents like alkyl bromides or iodides in the presence of a base such as potassium carbonate in a solvent like DMF. However, in the case of 2-(1-piperidinyl)pyridine derivatives, the competing reactivity of the pyridine nitrogen presents a significant challenge for selective derivatization at the piperidine nitrogen.

One reported strategy involving a related N-(pyridin-2-yl)piperidine utilized quaternization of the pyridine nitrogen, followed by a reduction step, to cleave the N-pyridine bond, highlighting that the pyridine nitrogen is the primary site of reactivity towards alkylating agents. This suggests that selective derivatization of the piperidine nitrogen in this compound would be a synthetic challenge, likely requiring a multi-step approach involving protection of the more reactive pyridine nitrogen.

Exploration of Functional Group Interconversions

The C-4 iodo substituent on the pyridine ring is the most versatile handle for functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This enables the introduction of a wide array of functional groups at this position, significantly diversifying the molecular scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. The reaction is typically catalyzed by a palladium complex in the presence of a base. While no specific examples utilizing this compound are reported, the successful Suzuki coupling of various other 4-iodopyridines and related halo-pyrimidines demonstrates the feasibility of this transformation. For instance, the coupling of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine with arylboronic acids proceeds effectively, showcasing the reactivity of halogenated pyridine-like systems. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and scope.

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between the 4-iodopyridine (B57791) and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly valuable for introducing alkynyl moieties. The Sonogashira coupling has been successfully applied to structurally related compounds, such as 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, which was coupled with various terminal alkynes in the presence of bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine. nih.gov This demonstrates the applicability of the Sonogashira reaction to 4-iodo-2-amino-substituted heterocyclic systems.

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the 4-iodopyridine and an alkene. This palladium-catalyzed reaction typically proceeds with high trans selectivity. The reaction has been widely applied to various aryl halides, including iodobenzenes and bromopyridines, to form substituted alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with an amine. This is a key method for introducing diverse amino substituents. Research on the selective amination of 2-fluoro-4-iodopyridine (B1312466) has shown that the Buchwald-Hartwig coupling occurs exclusively at the 4-position, demonstrating the high reactivity of the iodo group in this position towards C-N bond formation. researchgate.net

The table below summarizes representative conditions for these cross-coupling reactions on analogous substrates, which could likely be adapted for this compound.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Reagents | Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Toluene, 70-80 °C | Aryl-substituted pyrimidine (B1678525) | nih.gov |

| Sonogashira Coupling | 4-iodo-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Sealed tube, 65 °C | Alkynyl-substituted pyridopyrimidine | nih.gov |

| Heck Coupling | Iodobenzene | Styrene | PdCl₂, K₂CO₃ | Methanol, 120 °C | Stilbene | |

| Buchwald-Hartwig Amination | 2-fluoro-4-iodopyridine | Aromatic amine | Pd(OAc)₂, BINAP, K₂CO₃ | Microwave, 30 min | 4-amino-2-fluoropyridine | researchgate.net |

These functional group interconversions highlight the synthetic utility of this compound as a building block for creating a library of complex molecules with potential applications in various fields of chemical research.

Structural Characterization and Spectroscopic Analysis Methodologies for 4 Iodo 2 1 Piperidinyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 4-Iodo-2-(1-piperidinyl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyridine (B92270) ring and the piperidinyl substituent. The protons on the pyridine ring, being in different electronic environments due to the iodo and piperidinyl groups, would appear as distinct multiplets. The protons of the piperidine (B6355638) ring typically show complex multiplets in the aliphatic region of the spectrum. For instance, in related substituted pyridines, protons on the pyridine ring can show resonance signals at chemical shifts (δ) between approximately 7.0 and 8.5 ppm researchgate.net. The piperidine protons would be expected at lower chemical shifts, generally between 1.5 and 3.5 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the electron-withdrawing iodine atom and the electron-donating piperidinyl group. Aromatic carbons in substituted pyridines typically resonate in the range of δ 120-160 ppm rsc.org. The carbon attached to the iodine atom would be expected at a lower field (higher ppm value) compared to the other pyridine carbons. The aliphatic carbons of the piperidine ring would appear at higher fields (lower ppm values), generally between 20 and 50 ppm chemicalbook.com.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex derivatives to establish connectivity between protons and carbons, confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 6.5 - 7.0 | 110 - 120 |

| Pyridine H-5 | 7.0 - 7.5 | 125 - 135 |

| Pyridine H-6 | 8.0 - 8.5 | 150 - 160 |

| Piperidine α-CH₂ | 3.0 - 3.5 | 45 - 55 |

| Piperidine β,γ-CH₂ | 1.5 - 2.0 | 20 - 30 |

| Pyridine C-2 | - | 155 - 165 |

| Pyridine C-4 | - | 90 - 100 |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₀H₁₃IN₂ guidechem.comchemicalbook.com.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 288.13 g/mol guidechem.comchemicalbook.com. Common fragmentation patterns for similar structures involve the loss of the iodine atom, the piperidinyl group, or fragments from the piperidine ring.

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique that is particularly useful for confirming the molecular weight of the parent compound with minimal fragmentation. The protonated molecule [M+H]⁺ would be expected at m/z 289.14.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2950 cm⁻¹

C=N and C=C stretching (pyridine ring): In the region of 1400-1600 cm⁻¹ researchgate.netacs.org.

C-N stretching: Around 1250-1350 cm⁻¹

C-I stretching: Typically observed in the far-IR region, below 600 cm⁻¹

The use of Fourier Transform Infrared (FTIR) spectroscopy with pyridine as a probe molecule is a common method for analyzing the acidic sites on a catalyst surface cet-science.com.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. It can be used to identify the symmetric vibrations of the pyridine ring and the C-I bond. Resonance Raman spectroscopy can be employed to enhance the signals of specific parts of the molecule that are associated with an electronic transition mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and for confirming its identity, often in combination with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, is a common approach for analyzing substituted pyridines nih.govhelixchrom.com. The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property under specific chromatographic conditions and can be used for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS is an excellent method for both purity assessment and structural confirmation. The sample is vaporized and separated on a capillary column, and the eluted components are subsequently analyzed by a mass spectrometer nih.gov. However, care must be taken as some N-containing compounds can be affected by the high temperatures used in GC researchgate.net. The resulting mass spectrum for each separated component can be compared to spectral libraries for identification.

A validated HPLC method for a related piperidine derivative involved a LiChrosorb® 100 RP-18 column and a mobile phase of acetonitrile and phosphate (B84403) buffer nih.gov. For radiochemical purity testing of related iodo-compounds, a simplified reverse-phase extraction chromatography technique has also been shown to correlate well with standard HPLC methods nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Computational Chemistry and Theoretical Investigations of 4 Iodo 2 1 Piperidinyl Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a important method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. mdpi.comnih.gov DFT calculations on 4-Iodo-2-(1-piperidinyl)pyridine allow for a detailed exploration of its electronic structure and energetic properties, which are fundamental to its chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ajchem-a.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netinformaticsjournals.co.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl ring and the pyridine (B92270) nitrogen, while the LUMO is likely distributed over the pyridine ring, with a significant contribution from the iodine atom due to its ability to accept electron density.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.comnih.gov These descriptors provide a more nuanced understanding of the molecule's chemical potential, hardness, and electrophilicity.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| HOMO Energy (E_HOMO) | - | -6.5 eV |

| LUMO Energy (E_LUMO) | - | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV |

Note: The values presented in this table are representative and based on DFT calculations of similar pyridine derivatives. researchgate.netinformaticsjournals.co.in

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov

In this compound, NBO analysis would reveal the nature of the C-I, C-N, and C-C bonds, as well as the lone pairs on the nitrogen atoms. orientjchem.org Key interactions would include the delocalization of electron density from the lone pair of the piperidinyl nitrogen into the antibonding orbitals of the pyridine ring, and from the pyridine ring into the antibonding orbital of the C-I bond. These interactions stabilize the molecule and influence its reactivity. researchgate.netniscpr.res.in

Table 2: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N_piperidine | π(C_pyridine - C_pyridine) | ~5-10 |

| π(C_pyridine - C_pyridine) | σ(C - I) | ~1-3 |

| LP(1) N_pyridine | σ*(C_pyridine - C_pyridine) | ~2-5 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are illustrative and based on general principles of NBO analysis for similar systems. orientjchem.orgniscpr.res.in

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a region of high negative potential around the pyridine nitrogen atom, making it a likely site for protonation and interaction with electrophiles. The area around the iodine atom would exhibit a region of positive potential (the "sigma-hole"), making it an electrophilic center capable of forming halogen bonds. The hydrogen atoms of the piperidinyl group would show positive potential, indicating their susceptibility to interactions with nucleophiles. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The piperidinyl ring can adopt different conformations (e.g., chair, boat), and rotation around the C-N bond connecting the piperidine (B6355638) to the pyridine ring is possible. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, identify the most populated conformational states, and study the flexibility of the molecule. For this compound, MD simulations could reveal the preferred orientation of the piperidinyl group relative to the pyridine ring and the dynamics of the C-I bond. nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. nih.govnih.gov

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can predict the positions of peaks in the infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral features, providing a detailed understanding of the molecule's vibrational structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. nih.gov These calculations can help to resolve ambiguities in spectral assignments and provide insights into the electronic environment of the different nuclei.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and intensities of electronic transitions. researchgate.net This can help to understand the nature of the electronic excitations in the molecule.

In Silico Modeling of Molecular Interactions for Probe Development

The structural and electronic features of this compound, particularly the presence of the iodine atom and the basic nitrogen of the pyridine ring, make it a potential candidate for development as a molecular probe. nih.gov In silico modeling plays a crucial role in designing and evaluating such probes. nih.gov

The positive electrostatic potential on the iodine atom (sigma-hole) suggests its potential to act as a halogen bond donor, allowing it to interact with electron-rich sites on biological macromolecules like proteins. nih.gov Molecular docking studies can be performed to predict how this compound might bind to a specific protein target. nih.gov These simulations can identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information is invaluable for the rational design of more potent and selective probes.

Applications in Chemical Biology and Advanced Materials Research Leveraging the 4 Iodo 2 1 Piperidinyl Pyridine Scaffold

Development of Chemical Probes and Research Tools

The 4-Iodo-2-(1-piperidinyl)pyridine structure is a versatile platform for the design and synthesis of chemical probes, which are essential for dissecting complex biological processes.

Synthesis of Radiolabeled Analogs for Imaging Research (e.g., ¹²³I, ¹⁸F)

The presence of an iodine atom at the 4-position of the pyridine (B92270) ring makes this compound an ideal precursor for the synthesis of radiolabeled analogs for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

¹²³I Labeling: The stable iodine atom can be readily exchanged with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), a common radionuclide for SPECT imaging. This allows for the direct, late-stage radiolabeling of the molecule without altering its fundamental chemical structure, which is crucial for maintaining its biological activity. The synthesis of such radiotracers is pivotal for preclinical research in quantifying biological targets. nih.gov

¹⁸F Labeling: For PET imaging, the most commonly used radionuclide is Fluorine-18 (¹⁸F). nih.gov While direct replacement of the iodine with ¹⁸F is challenging, the iodinated precursor can be used in precursor synthesis for ¹⁸F-labeling. For instance, the iodine can be replaced with a trimethylstannyl group via a Stille coupling reaction, which can then undergo electrophilic or nucleophilic fluorination. Alternatively, isotopic exchange reactions can be employed to introduce ¹⁸F into similar molecular frameworks, a technique that has been successfully used for other small molecules intended for PET imaging of conditions like Alzheimer's disease. nih.govresearchgate.netmdpi.com The development of ¹⁸F-labeled analogs of this compound would enable high-resolution, quantitative imaging of its biological targets in vivo. nih.govmdpi.com

Application in Receptor Binding Studies (In Vitro and In Silico) for Target Identification

Derivatives of pyridine and piperidine (B6355638) are well-known for their interactions with a wide range of biological receptors. The this compound scaffold is therefore of significant interest for receptor binding studies to identify and characterize new drug targets.

In Vitro Binding Assays: Radiolabeled versions of this compound or its derivatives can be used in competitive binding assays to determine their affinity and selectivity for various receptors. nih.gov For example, studies on similar pyridine derivatives have demonstrated their ability to bind to adenosine (B11128) receptors, with affinities in the micromolar range. nih.gov The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the radioligand binding.

In Silico Docking Studies: Computational docking simulations are used to predict the binding mode and affinity of ligands to their receptor targets. nih.gov These studies can provide valuable insights into the key interactions between the ligand and the receptor's binding pocket, guiding the design of more potent and selective analogs. For instance, docking studies have been instrumental in understanding the binding of piperidine-containing compounds to sigma receptors, highlighting the importance of the piperidine ring for activity. nih.gov

The following table summarizes the receptor binding affinities of some representative pyridine and piperidine derivatives, illustrating the potential of this class of compounds in receptor-targeted drug discovery.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ) | Reference |

| 1,4-Dihydropyridine Derivatives | Adenosine A₃ Receptor | 0.670 µM - 1.90 µM | nih.gov |

| Phenylpiperidines | Dopamine D₄ Receptor | Nanomolar range | acs.org |

| Piperidine Derivatives | Sigma-1 (σ₁) Receptor | 3.64 nM - 1531 nM | nih.gov |

| 2-Amino-4-(1-piperidine) pyridine Derivatives | ALK/ROS1 Kinases | IC₅₀ = 6.27 µM - 10.71 µM | nih.gov |

Utilization as Molecular Probes for Mechanistic Biological Investigations

Beyond target identification, this compound and its derivatives can serve as molecular probes to investigate the mechanisms of biological processes. nih.gov By tagging these molecules (e.g., with a fluorescent group or a radioisotope), researchers can track their distribution in cells and tissues, identify their binding partners, and elucidate their effects on cellular signaling pathways. For example, a radiolabeled probe could be used to study the role of a specific receptor in a disease model, providing insights into the disease's pathology and potential therapeutic interventions. nih.gov

Structure-Activity Relationship (SAR) Studies for Designing Specific Research Reagents

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound to develop more potent, selective, and effective research reagents or drug candidates. The this compound scaffold offers multiple points for chemical modification to explore SAR.

Key modifications and their potential impact on activity include:

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can significantly influence binding affinity and selectivity. For example, in a series of 2,5-dimethoxyphenylpiperidines, modifications on the piperidine led to the identification of a selective serotonin (B10506) 5-HT₂ₐ receptor agonist. nih.gov

Modification of the Pyridine Ring: Altering the substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with target receptors. Studies on pyrrolopyridines have shown that the nature of the chain attached to the piperidine is key for in vivo activity. researchgate.net

Replacement of the Iodine Atom: The iodine atom can be replaced with other functional groups to probe the importance of this position for binding. For instance, replacing iodine with smaller halogens or hydrogen could reveal the role of size and electronegativity at this position. Conversely, using the iodine as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) allows for the introduction of a wide variety of aryl or alkyl groups, significantly expanding the chemical space for SAR exploration.

A study on the antiproliferative activity of various pyridine derivatives found that the presence and position of groups like -OH and -NH₂ enhanced activity, while bulky groups or halogens sometimes led to lower activity. nih.gov This highlights the nuanced effects of structural changes on biological outcomes.

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms in the pyridine and piperidine rings of this compound can act as Lewis bases, making this compound and its derivatives attractive as ligands for metal complexes used in catalysis.

Ligand Synthesis: The 2-(1-piperidinyl)pyridine moiety can chelate to a metal center through both the pyridine and piperidine nitrogen atoms, forming stable complexes. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on either ring.

Catalytic Applications: Metal complexes incorporating pyridine-based ligands have been used in a variety of catalytic reactions. For instance, palladium complexes with pyridine-oxazoline ligands have been developed for enantioselective amination reactions. mdpi.com The specific structure of this compound could lead to catalysts with unique reactivity and selectivity. The iodine atom could also participate in oxidative addition reactions, a key step in many catalytic cycles.

Research on pyridylphosphine ligands has shown their ability to form complexes with platinum, palladium, and iridium, which are active in processes like CO insertion reactions. nih.gov Similarly, piperazine-based ligands form stable complexes with cobalt, copper, and zinc, demonstrating the versatility of such nitrogen-containing heterocycles in coordination chemistry. biointerfaceresearch.com

Potential Applications in Optoelectronic and Material Sciences

Pyridine-containing compounds have shown promise in the field of organic electronics due to their electron-deficient nature, which can facilitate electron transport. google.com

Organic Semiconductors: The incorporation of pyridine units into conjugated organic molecules can enhance their electron mobility, a key property for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). google.compsu.edu The this compound scaffold could be incorporated into larger π-conjugated systems to create novel organic semiconductor materials. The iodine atom provides a convenient point for extending the conjugation through cross-coupling reactions.

Luminescent Materials: Transition metal complexes with bipyridine-based ligands are known for their luminescent properties. rsc.org By analogy, complexes of this compound could exhibit interesting photophysical properties, with potential applications in sensing, imaging, and light-emitting devices.

The development of organic semiconductor materials containing pyridine has been shown to result in good electron transport performance and improved solubility, which are advantageous for device fabrication. google.com

Future Research Directions and Methodological Innovations for 4 Iodo 2 1 Piperidinyl Pyridine

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-Iodo-2-(1-piperidinyl)pyridine should prioritize the exploration of novel and sustainable synthetic routes.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rasayanjournal.co.in Green chemistry principles offer a roadmap for improvement. For instance, mechanochemical methods, such as solid-state grinding, have been successfully employed for the iodination of pyrimidine (B1678525) derivatives under solvent-free conditions, offering a more environmentally friendly alternative to conventional methods that use toxic reagents and acidic conditions. mdpi.comnih.govresearchgate.net The application of microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields, as has been demonstrated for other pyridine (B92270) derivatives. nih.govnih.gov

Biocatalysis presents another promising frontier. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.orgrsc.org Investigating the enzymatic C-H oxidation of piperidine precursors could also offer a highly selective and scalable route to functionalized piperidines that could then be incorporated into the final compound. chemistryviews.org These biocatalytic methods often proceed under mild conditions and can lead to high enantioselectivity, a crucial aspect for the synthesis of biologically active molecules.

| Synthetic Approach | Potential Advantages | Relevant Research |

| Mechanochemistry | Solvent-free, reduced waste, shorter reaction times | Iodination of pyrimidines via grinding mdpi.comnih.govresearchgate.net |

| Microwave-Assisted Synthesis | Faster reactions, improved yields, cleaner reactions | Synthesis of pyridine dicarbonitriles nih.govnih.gov |

| Biocatalysis | Mild conditions, high selectivity, sustainability | Immobilized lipase for piperidine synthesis rsc.orgrsc.org, Enzymatic C-H oxidation chemistryviews.org |

Expansion of Research Tool Development to New Biological Targets

The structural motifs present in this compound—the pyridine and piperidine rings—are prevalent in a vast number of biologically active compounds. researchgate.netnih.gov This suggests that the title compound could serve as a valuable scaffold or research tool for probing new biological targets.

Pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netajchem-a.comnih.gov For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov Furthermore, libraries of pyridine dicarbonitriles have been screened for activity against prion diseases. nih.govresearchgate.net The presence of the iodine atom in this compound also opens up possibilities for its use in radio-labeling studies to investigate drug distribution and metabolism.

Future research should involve the systematic screening of this compound and its analogues against a diverse panel of biological targets. This could include kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. The insights gained from such studies could lead to the development of novel therapeutic agents or diagnostic tools.

| Biological Target Class | Rationale based on Related Compounds |

| Kinases (e.g., ALK, ROS1) | 2-amino-4-(1-piperidine) pyridine derivatives show inhibitory activity. nih.gov |

| Prion Proteins | Pyridine dicarbonitriles have been investigated as anti-prion agents. nih.govresearchgate.net |

| Various Enzymes and Receptors | The pyridine and piperidine scaffolds are common in many bioactive molecules. researchgate.netnih.gov |

Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction

Furthermore, generative AI models can be employed to design novel molecules with desired properties. By inputting the core structure of this compound and a set of desired biological or material properties, these algorithms can propose new derivatives for synthesis and testing. google.com This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches. nih.gov The use of ML-assisted material genome approaches has already shown promise in designing pyridine-based polymers for specific applications. nih.gov

| AI/ML Application | Potential Impact on Research |

| Property Prediction | Rapidly estimate bioactivity, toxicity, and physicochemical properties of new derivatives. nih.govresearchgate.netspecialchem.com |

| Reaction Outcome Prediction | Predict regioselectivity and site selectivity of synthetic transformations. researchgate.netnih.govdigitellinc.com |

| De Novo Design | Generate novel molecular structures with optimized properties. google.com |

| Virtual Screening | Prioritize compounds for synthesis and experimental testing. nih.gov |

Interdisciplinary Research with Material Science and Nanotechnology

The unique electronic and structural features of this compound make it a candidate for exploration in materials science and nanotechnology. The pyridine moiety is known to interact with metal surfaces, and pyridine derivatives have been used to stabilize gold nanoparticles. acs.org The iodine atom provides a site for further functionalization, which could be exploited to attach the molecule to various substrates or to build larger supramolecular structures.

Future research could investigate the use of this compound in the development of novel functional materials. For example, polymers incorporating this moiety might exhibit interesting electronic or optical properties. nih.gov The functionalization of nanoparticles with this compound could lead to new sensors, catalysts, or drug delivery systems. The ability of pyridine derivatives to be electrografted onto electrode surfaces opens up possibilities for creating modified electrodes with tailored properties for applications in electrocatalysis or sensing. mdpi.com

The interdisciplinary collaboration between chemists, materials scientists, and nanotechnologists will be crucial for unlocking the potential of this compound in these emerging fields.

| Area of Interdisciplinary Research | Potential Applications |

| Nanoparticle Functionalization | Development of sensors, catalysts, and drug delivery systems. acs.org |

| Polymer Chemistry | Creation of novel polymers with tailored electronic and optical properties. nih.gov |

| Surface Modification | Fabrication of modified electrodes for electrocatalysis and sensing. mdpi.com |

Q & A

Q. Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. The deshielded proton adjacent to iodine (C4-H) typically appears downfield (~8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~305.01 g/mol) and isotopic patterns for iodine (m/z 127) .

- X-ray Crystallography : Resolve structural ambiguities; iodine’s heavy atom effect aids in crystal formation .

Advanced: How can cross-coupling reactions be optimized to improve yield in derivative synthesis?

Q. Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling with boronic acids. Optimize ligand-to-metal ratios (1:2 to 1:4) to enhance stability .

- Solvent Effects : Use toluene or THF for better solubility of aryl halides. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional heating) while maintaining yields >75% .

Advanced: How to resolve contradictions in spectroscopic data for iodopyridine derivatives?

Q. Methodology :

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest misassignment .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., C4-H vs. aromatic protons) .

- 2D NMR (COSY, NOESY) : Map coupling networks to confirm regiochemistry .

Advanced: What strategies are used to evaluate biological activity of this compound?

Q. Methodology :

- Antimicrobial Assays : Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution). Use ciprofloxacin as a positive control .

- Cytotoxicity Profiling : Test in cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with cisplatin .

- Molecular Docking : Simulate binding to bacterial topoisomerase II or kinase targets (AutoDock Vina) to rationalize activity trends .

Basic: What purification methods are effective for removing iodinated byproducts?

Q. Methodology :

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate mono- vs. di-iodinated species .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 h to isolate pure crystals .

- HPLC : Employ a C18 column (acetonitrile/water gradient) for high-purity isolation (>98%) .

Advanced: How can reaction mechanisms be validated for piperidinyl substitution?

Q. Methodology :

- Kinetic Isotope Effects (KIE) : Compare rates of C- vs. C-labeled substrates to identify rate-determining steps .

- In Situ IR Spectroscopy : Monitor disappearance of nitro or chloro leaving groups (e.g., 1540 cm⁻¹ for NO₂) .

- DFT Calculations : Model transition states to confirm SNAr vs. radical pathways .

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of iodine vapors .

- Waste Disposal : Neutralize iodine-containing waste with NaHSO₃ before disposal .

Note : While the provided evidence does not explicitly describe this compound, methodologies are inferred from analogous iodopyridine and piperidine derivatives. Researchers should validate protocols with pilot studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.